molecular formula C24H23N7O B2780712 2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]piperidin-1-yl}quinoline-4-carbonitrile CAS No. 2380057-83-8

2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]piperidin-1-yl}quinoline-4-carbonitrile

Cat. No.: B2780712
CAS No.: 2380057-83-8
M. Wt: 425.496
InChI Key: XYGUSVSQMHIADA-UHFFFAOYSA-N
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Description

2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]piperidin-1-yl}quinoline-4-carbonitrile is a complex organic compound that features a quinoline core substituted with a piperidine ring, which is further functionalized with a pyrazole and pyridazine moiety

Preparation Methods

The synthesis of 2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]piperidin-1-yl}quinoline-4-carbonitrile typically involves multi-step organic reactions. The synthetic route may start with the preparation of the quinoline core, followed by the introduction of the piperidine ring. The pyrazole and pyridazine moieties are then introduced through nucleophilic substitution reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The pyrazole and pyridazine rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]piperidin-1-yl}quinoline-4-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound’s unique structure could be useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]piperidin-1-yl}quinoline-4-carbonitrile involves its interaction with specific molecular targets. The pyrazole and pyridazine moieties may interact with enzymes or receptors, modulating their activity. The quinoline core could intercalate with DNA, affecting gene expression. The exact pathways involved would depend on the specific biological context and the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar compounds include those with quinoline, piperidine, pyrazole, and pyridazine moieties. Examples include:

    3-(3,5-Dimethylpyrazol-1-yl)-6-piperidino-1,2,4,5-tetrazine: This compound shares the pyrazole and piperidine features but differs in the core structure.

    3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound has a pyrazole ring but a different core structure. The uniqueness of 2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]piperidin-1-yl}quinoline-4-carbonitrile lies in its specific combination of functional groups and the potential synergistic effects of these groups on its biological activity.

Properties

IUPAC Name

2-[4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]quinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O/c1-16-13-17(2)30(27-16)22-7-8-24(32)31(28-22)19-9-11-29(12-10-19)23-14-18(15-25)20-5-3-4-6-21(20)26-23/h3-8,13-14,19H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGUSVSQMHIADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C4=NC5=CC=CC=C5C(=C4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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